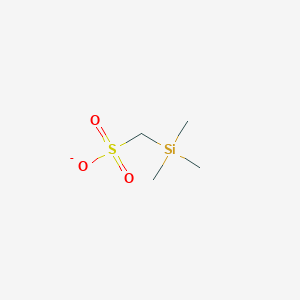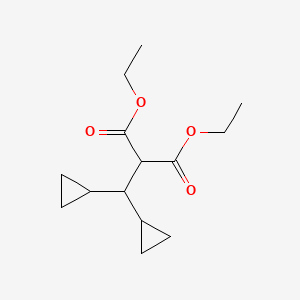
Diethyl 2-(dicyclopropylmethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(dicyclopropylmethyl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity. This particular compound features a diethyl ester of malonic acid with a dicyclopropylmethyl group attached to the central carbon atom, making it a unique and versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(dicyclopropylmethyl)malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with a dicyclopropylmethyl halide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(dicyclopropylmethyl)malonate undergoes various chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include substituted malonates, malonic acid derivatives, and substituted acetic acids .
Scientific Research Applications
Diethyl 2-(dicyclopropylmethyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(dicyclopropylmethyl)malonate involves the formation of an enolate ion, which acts as a nucleophile in various chemical reactions. The enolate ion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is due to the resonance stabilization of the enolate ion, which allows it to participate in a wide range of organic transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the dicyclopropylmethyl group.
Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.
Malonic acid: The parent dicarboxylic acid from which malonates are derived.
Uniqueness
Diethyl 2-(dicyclopropylmethyl)malonate is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity compared to simpler malonates .
Properties
Molecular Formula |
C14H22O4 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
diethyl 2-(dicyclopropylmethyl)propanedioate |
InChI |
InChI=1S/C14H22O4/c1-3-17-13(15)12(14(16)18-4-2)11(9-5-6-9)10-7-8-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
JXTLUPUGMTYYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1CC1)C2CC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


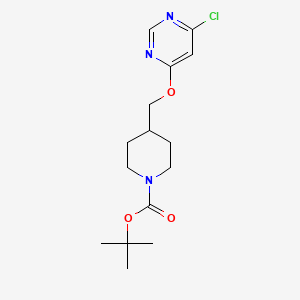
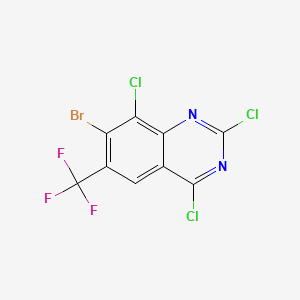

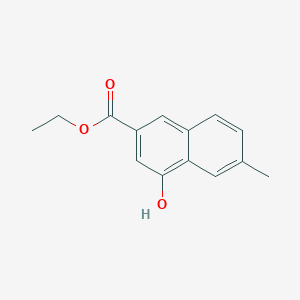
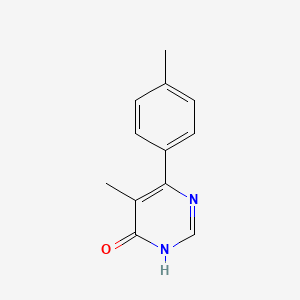
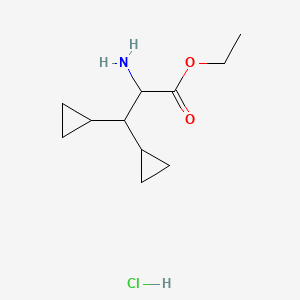
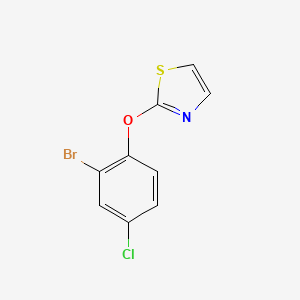
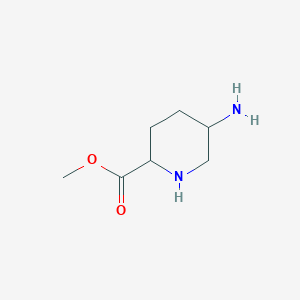
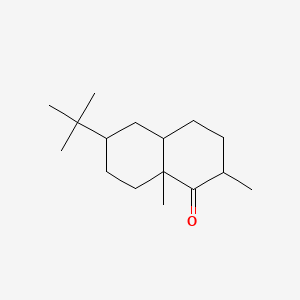
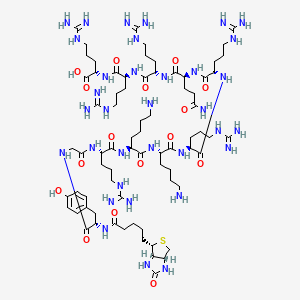
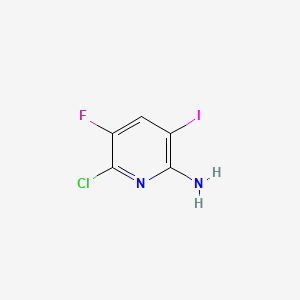
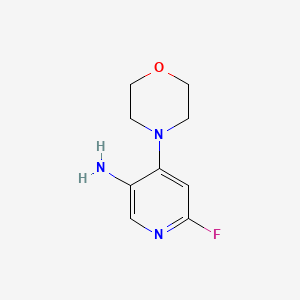
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
